8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione
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Overview
Description
The compound “8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The compound likely has a high molecular weight and may exhibit significant aromatic character due to the presence of the purine ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the purine ring and the various substituents attached to it. The dichlorophenyl group, the methylsulfanyl group, and the dimethyl groups could all potentially participate in chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and methylsulfanyl groups could impact its solubility, while the purine ring could contribute to its stability .
Scientific Research Applications
Pharmacological Properties
A study focused on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds related to 8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione, revealed that these compounds can act as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. This property indicates potential psychotropic activity, particularly exhibiting antidepressant and anxiolytic effects (Chłoń-Rzepa et al., 2013).
Anti-Proliferative Agents
Novel derivatives of 1,3-dimethyl-7-(prop-2-yn-1-yl)-1H-purine-2,6(3H,7H)-dione, structurally related to the compound , have been synthesized and evaluated for anti-proliferative activity against human cancer cell lines. Certain derivatives showed significant activity comparable to the standard drug doxorubicin, suggesting potential use in cancer treatment (Sucharitha et al., 2021).
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of related purine-2,6-dione compounds have been widely studied. For example, the preparation of 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and its related sulfur-transfer agents indicate a methodology to derive similar compounds for further pharmacological studies (Klose et al., 1997).
Molecular Interactions and Structural Analysis
Quantitative investigation into the intermolecular interactions of derivatives like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione provides insights into the crystal packing, electrostatic energy contributions, and potential applications in new material design (Shukla et al., 2020).
Future Directions
properties
IUPAC Name |
8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2S/c1-19-11-10(12(21)20(2)14(19)22)17-13(18-11)23-6-7-3-4-8(15)9(16)5-7/h3-5H,6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGQAJLPRWGEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione |
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